

Application Notes and Protocols: Quality Control of [18F]Fsy-oso2F

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Compound of Interest

Compound Name: Fsy-oso2F

Cat. No.: B15552498

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These application notes provide a comprehensive overview of the recommended quality control (QC) procedures for [18F]Fsy-oso2F, a novel positron emission tomography (PET) radiotracer. The protocols outlined below are based on established methodologies for 18F-labeled radiopharmaceuticals and specific findings related to aryl fluorosulfates, the chemical class to which [18F]Fsy-oso2F belongs. Adherence to these QC measures is critical to ensure the safety, efficacy, and reproducibility of preclinical and clinical imaging studies.

Introduction

[18F]Fsy-oso2F is an 18F-labeled aryl fluorosulfate derivative. The quality control of this and other radiopharmaceuticals is a mandatory step before administration to ensure that the product meets established standards of identity, purity, and strength. This document details the analytical methods and acceptance criteria for the release of [18F]Fsy-oso2F.

Quality Control Specifications

The following table summarizes the key quality control tests, analytical methods, and recommended acceptance criteria for the final [18F]Fsy-oso2F product.

Quality Attribute	Analytical Method	Acceptance Criteria	Reference
Identity of Radionuclide	Gamma-ray spectroscopy	Principal gamma photon at 511 keV.	[1][2]
Half-life Determination	Ionization chamber or gamma counter	105 - 115 minutes	[3]
Appearance	Visual inspection	Clear, colorless, and free of particulate matter.	[4]
pH	pH meter or validated pH strips	4.5 - 8.5	[1]
Radiochemical Identity	Radio-High-Performance Liquid Chromatography (radio-HPLC)	Retention time of the main radioactive peak corresponds to that of the non-radioactive Fsy-oso2F reference standard.	[5][6]
Radiochemical Purity	Radio-HPLC or Radio-Thin Layer Chromatography (radio-TLC)	$\geq 95\%$ of the total radioactivity is [18F]Fsy-oso2F.[5][7]	[5][7]
Chemical Purity	High-Performance Liquid Chromatography (HPLC) with UV detection	Amount of non-radioactive impurities should be below established limits (e.g., precursor, by-products).	[7]
Molar Activity (Am)	Calculated from the ratio of radioactivity and the molar amount of the compound	Typically > 20 GBq/ μmol at the end of synthesis.	[6]
Residual Solvents	Gas Chromatography (GC)	Levels of solvents used in synthesis	[1]

		(e.g., acetonitrile, ethanol) must be below the limits specified in pharmacopeias (e.g., USP, Ph. Eur.).	
Bacterial Endotoxins	Limulus Amebocyte Lysate (LAL) test	< 175 EU/V, where V is the maximum recommended dose in mL.	[1][4]
Sterility	Direct inoculation or membrane filtration	No microbial growth observed. (Note: This is a retrospective test).	[1]
Filter Membrane Integrity	Bubble point test	Must pass the manufacturer's specifications.	[3]

Experimental Protocols

Determination of Radiochemical Purity by Radio-HPLC

Purpose: To separate and quantify **[18F]Fsy-oso2F** from potential radiochemical impurities, such as free **[18F]fluoride** and other labeled by-products.

Materials:

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a radioactivity detector (e.g., a scintillation detector).
- C18 analytical column (e.g., SunFire® C18, 4.6 x 150 mm, 5 µm).
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
- Mobile Phase B: Acetonitrile with 0.1% TFA.

- [18F]**Fsy-oso2F** sample.
- Non-radioactive **Fsy-oso2F** reference standard.

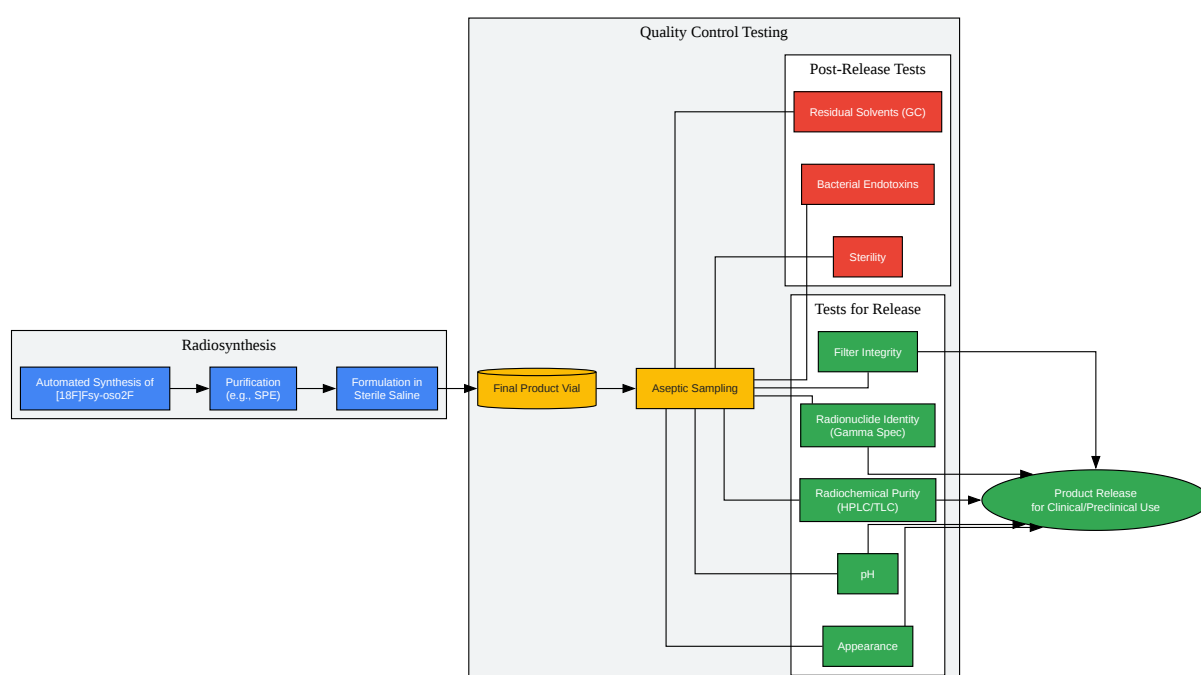
Procedure:

- System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A / 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
- Reference Standard Injection: Inject a solution of the non-radioactive **Fsy-oso2F** reference standard and record the UV chromatogram to determine its retention time.
- Sample Injection: Inject a small, known volume (e.g., 10-20 µL) of the [18F]**Fsy-oso2F** solution into the HPLC system.
- Chromatographic Separation: Elute the components using a linear gradient, for example:
 - 0-3 min: 95% A / 5% B
 - 3-28 min: Gradient to 5% A / 95% B
 - 28-34 min: 5% A / 95% B
 - 34-35 min: Gradient back to 95% A / 5% B
 - 35-40 min: 95% A / 5% B
- Data Acquisition: Record both the UV and radioactivity chromatograms simultaneously.
- Data Analysis:
 - Identify the radioactive peak corresponding to [18F]**Fsy-oso2F** by comparing its retention time with the UV signal of the reference standard.
 - Integrate the areas of all radioactive peaks in the radio-chromatogram.
 - Calculate the radiochemical purity using the following formula:

Note: It is crucial to avoid acidic mobile phases if free $[^{18}\text{F}]$ fluoride is a significant concern, as it may adsorb to the HPLC column, leading to an overestimation of radiochemical purity[6][8]. An alternative is to use a different column and mobile phase system or to quantify free $[^{18}\text{F}]$ fluoride separately using an ion-exchange cartridge[9].

Visualizations

Quality Control Workflow for $[^{18}\text{F}]$ Fsy-oso2F



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Caption: Quality control workflow for [18F]Fsy-oso2F.

This diagram illustrates the sequential process from synthesis to the final release of the radiopharmaceutical, highlighting the critical quality control tests performed.

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